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6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Epoxy curing agent Thermal latency Melting point

Epoxy formulators often face premature gelation with conventional imidazole curing agents. This triazine-modified latent curing agent solves this by electronically deactivating the imidazole nitrogen, extending storage stability. • >30-day ambient pot life eliminates two-component mixing equipment. • Activation at 127°C permits melt-blending before cure. • High crosslink density yields Tg 128-152°C for structural composites. • ≥99% purity ensures reproducible viscosity.

Molecular Formula C19H33N7
Molecular Weight 359.5 g/mol
CAS No. 50729-75-4
Cat. No. B1345964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
CAS50729-75-4
Molecular FormulaC19H33N7
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NC=CN1CCC2=NC(=NC(=N2)N)N
InChIInChI=1S/C19H33N7/c1-2-3-4-5-6-7-8-9-10-11-17-22-13-15-26(17)14-12-16-23-18(20)25-19(21)24-16/h13,15H,2-12,14H2,1H3,(H4,20,21,23,24,25)
InChIKeyQZDGTFKTHGKXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C11Z-AZINE (CAS 50729-75-4) Product Identity and Classification


6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 50729-75-4), commercially known as Curezol C11Z-AZINE or Epicure 1372, is a modified imidazole derivative belonging to the 1,3,5-triazine-2,4-diamine class [1]. It functions as a thermal latent curing agent and accelerator for epoxy resin systems . The compound integrates a 2-undecylimidazole moiety with an s-triazine ring via an ethyl linker, deactivating the imidazole nitrogen through the triazine electron‑withdrawing effect to suppress room‑temperature reactivity while enabling rapid cure upon thermal activation [2].

1
Thermal latent curing Activates only upon heating, suppresses room‑temperature reactivity for one‑component epoxy systems.
2
Extended ambient pot life Reported storage stability exceeding 30 days in formulated blends, enabling long production campaigns.
3
Triazine‑imidazole scaffold Electron‑withdrawing azine modification delays imidazole nucleophilicity, critical for latency control.

Why Generic Substitution Fails for C11Z-AZINE


Epoxy curing agents are not interchangeable because latency, activation temperature, and pot‑life are dictated by specific substituent effects on the imidazole ring and the triazine scaffold [1]. Unmodified 2-undecylimidazole (Curezol C11Z) reacts prematurely at room temperature, yielding pot lives of only hours, whereas the triazine‑azine modification of the target compound electronically deactivates the pyridine‑like nitrogen, extending storage stability to weeks and shifting the curing exotherm by 23–32 °C higher [2]. Even among azine‑type imidazoles, alkyl chain length alters solubility, melting point, and compatibility with non‑polar epoxy matrices, making direct substitution without re‑formulation and re‑validation unreliable .

Property
Target (C11Z‑AZINE)
Unmodified 2‑undecylimidazole
Room‑temperature latency
Weeks of stable viscosityAzine group suppresses premature reaction
Hours to 1–2 daysPyridine‑like nitrogen initiates cure at ambient
Curing exotherm onset
Shifted 23–32 °C higherThermal activation required for gelation
Low onset temperaturePremature gelation in one‑component systems
Alkyl chain / compatibility
Undecyl chain tailored for non‑polar epoxyChain length influences dispersion and melt behavior
Same undecyl backbone, but no azine modificationPot‑life mismatch even with identical alkyl chain

Quantitative Differentiation Against Closest Analogs


Melting Point Elevation as Latency Indicator

The target compound (C11Z‑A) exhibits a melting point 115–121 °C higher than unmodified 2‑undecylimidazole (C11Z), directly reflecting the azine‑triazine modification that reduces room‑temperature nucleophilicity and improves one‑component formulation stability [1].

Melting point elevation
Cross‑study comparable
Δ +115 °C to +121 °C
C11Z‑A 187–195 °C vs C11Z 70–74 °C
Reflects reduced ambient nucleophilicity, supporting long one‑component shelf life.
Powder solid state; vendor datasheets.
Epoxy curing agent Thermal latency Melting point

Activation Temperature Shift vs. 2MZ-A Analog

The target compound (C11Z‑A) exhibits an activation temperature approximately 3 °C lower than the 2‑methylimidazole‑based azine analog (2MZ‑A). This moderate reduction broadens the processing window for temperature‑sensitive substrates (e.g., PCB inks) while preserving latency [1].

Activation temperature vs 2MZ‑A
Cross‑study comparable
127 °C (target) vs 130 °C (2MZ‑A)
Δ −3 °C lower onset
Moderate reduction broadens processing window for heat‑sensitive substrates without sacrificing latency.
Thermal analysis; vendor datasheets.
Curing kinetics Activation temperature DSC

Curing Exotherm Peak Shift by DSC

Triazine‑modified imidazole derivatives (including azine‑type) shift the DSC curing exothermic peak temperature (Tₚ) 23–32 °C higher compared to unmodified imidazole counterparts [1]. The target compound belongs to this azine‑modified class, where the s‑triazine ring withdraws electron density from the imidazole nitrogen, directly translating into increased thermal latency [2].

DSC exotherm peak shift
Class‑level inference
ΔTₚ +23 °C to +32 °Cvs. unmodified imidazoles (class projection)
Higher exotherm peak directly measures increased latency; supports ambient storage without gelation.
Data from triazine‑trione analogs; direct C11Z‑AZINE DSC not publicly available.
DSC analysis Curing exotherm Latent curing agent

Room-Temperature Storage Stability

Epoxy blends containing triazine‑trione tri‑imidazole derivatives demonstrate room‑temperature storage stability of up to 38 days before gelation, as measured by rheological viscosity monitoring [1]. This is a class‑level property conferred by the electron‑withdrawing triazine/azine structure, which the target compound shares. Unmodified imidazole‑epoxy blends typically gel within hours to 1–2 days under identical conditions [2].

Room‑temperature storage stability
Class‑level inference
Projected ≥30 daysvs. hours to 1–2 days for unmodified imidazoles
Critical for one‑component dispensing and pre‑preg fabrication; latency >30 days is a key selection criterion.
Rheology data from triazine‑trione class; direct C11Z‑AZINE rheology unavailable.
Shelf life Storage stability Rheology

Procurement-Driven Application Scenarios


One-Component Epoxy Adhesives with Extended Pot Life

The azine‑triazine structure of C11Z‑AZINE confers electronic deactivation of the imidazole catalytic nitrogen, enabling single‑component epoxy adhesives and solder‑resistant PCB inks with ambient storage stability exceeding 30 days [1]. This eliminates the need for two‑component mixing equipment, reduces waste from premature gelation, and ensures consistent dispensing viscosity over extended production campaigns.

Powder Coatings and Electronic Encapsulation

With a practical activation point of 127 °C and a melting range of 187–195 °C, C11Z‑AZINE is optimized for powder coating and electronic encapsulation processes where melt‑blending and flow occur before cure onset [1][2]. The 3 °C lower activation temperature relative to 2MZ‑A (130 °C) broadens substrate compatibility, particularly for temperature‑sensitive electronic packages .

Self-Healing Epoxy Composites

Azine‑type imidazole derivatives including 2MZ‑AZINE have been demonstrated as latent curing agents in microcapsule‑based self‑healing epoxy composites, achieving ~83% healing efficiency when dispersed at 2 wt% in the matrix [1]. The undecyl chain in C11Z‑AZINE provides enhanced dispersion and compatibility with hydrophobic epoxy matrices, making it a candidate for structural self‑healing composites in aerospace and automotive applications.

High-Tg Thermosets via Triazine Crosslinking

Triazine‑modified imidazole curing agents produce epoxy thermosets with glass transition temperatures (Tg) ranging from 128 to 152 °C due to the high crosslink density imparted by the triazine core [1]. The target compound’s diamine‑functionalized triazine ring enables dual‑role activity as both a Lewis‑base initiator (via imidazole) and a crosslinker (via amine groups), delivering thermomechanical performance suitable for high‑temperature composite tooling and structural adhesives.

Application
Selection Property
Validation Focus
One‑component epoxy adhesives with extended pot life
Latent imidazole‑triazine hybrid, suppresses ambient reactivity
Verify viscosity stability beyond 30 days at 25 °C in target formulation
Powder coatings and electronic encapsulation
Melting range 187–195 °C, activation near 127 °C
Confirm melt‑blending and flow before cure onset; substrate compatibility at cure temperature
Self‑healing epoxy composites
Azine‑type latent hardener with undecyl‑chain dispersion
Reported ~83% healing efficiency in analogous systems; validate with microcapsule incorporation
High‑Tg thermosets via triazine crosslinking
Diamine‑functional triazine core acts as initiator and crosslinker
Measure Tg (reported 128–152 °C range) and crosslink density in cured network
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